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molecular formula C9H12N2 B6143313 2,3-dihydro-1H-indene-1,5-diamine CAS No. 917388-94-4

2,3-dihydro-1H-indene-1,5-diamine

Cat. No. B6143313
M. Wt: 148.20 g/mol
InChI Key: YXCUCVFOTWGVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07273882B2

Procedure details

Step AS2. A mixture of crude 5-aminoindan-1-one oxime (486 mg, 3 mmol) and borane-methyl sulfide complex (1.2 g, 16 mmol) was refluxed in THF for 3 days. The excess reagent was quenched with methanol. After the solvent was removed, the residue was purified by flash chromatography with DCM, then 20% MeOH in DCM, then 50% MeOH in DCM to give 2,3-dihydro-1H-indene-1,5-diamine.
Name
5-aminoindan-1-one oxime
Quantity
486 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[N:11]O)[CH2:6][CH2:5]2>C1COCC1>[CH:7]1([NH2:11])[C:8]2[C:4](=[CH:3][C:2]([NH2:1])=[CH:10][CH:9]=2)[CH2:5][CH2:6]1

Inputs

Step One
Name
5-aminoindan-1-one oxime
Quantity
486 mg
Type
reactant
Smiles
NC=1C=C2CCC(C2=CC1)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess reagent was quenched with methanol
CUSTOM
Type
CUSTOM
Details
After the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography with DCM

Outcomes

Product
Name
Type
product
Smiles
C1(CCC2=CC(=CC=C12)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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